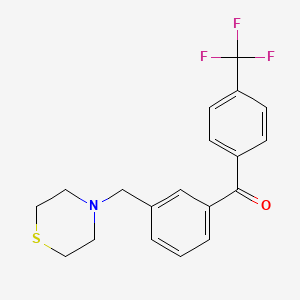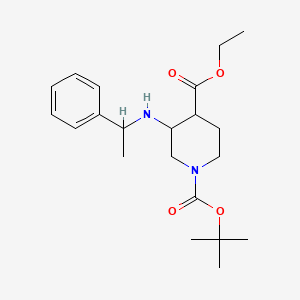
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is a compound that falls within the category of piperidine derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry. Piperidine derivatives are often synthesized for their potential use as pharmacological agents or as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of piperidine derivatives can vary depending on the desired substitution pattern on the piperidine ring. For instance, the synthesis of ethyl 4-piperidinecarboxylate, a related compound, was achieved from isonicotinic acid through esterification and hydrogenation with a high overall yield . Similarly, the synthesis of other complex piperidine derivatives, such as (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, involved the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a proline–Fe(III) complex . These methods highlight the versatility of synthetic approaches in the realm of piperidine chemistry.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined to crystallize in the triclinic space group with a flat boat conformation for the tetrahydropyridine ring . Similarly, the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione revealed two crystallographically independent molecules with specific dihedral angles between the piperidine ring and the attached moieties . These structural analyses are crucial for understanding the conformational preferences and potential reactivity of the compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are often influenced by their molecular structure. For instance, the presence of a Boc-protecting group on the nitrogen of the piperidine ring can influence the reactivity and selectivity of subsequent transformations, such as C-H arylation . The introduction of substituents on the piperidine nitrogen, such as benzoyl groups, can also significantly enhance the biological activity of these compounds, as seen in the synthesis of potent anti-acetylcholinesterase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are determined by their molecular structure and substituents. These properties include solubility, melting point, boiling point, and stability, which are essential for their practical application in chemical synthesis and drug development. For example, the solubility and crystallization behavior of a compound can be influenced by the presence of intra- and intermolecular hydrogen bonds, as well as C-H...π interactions, which were observed in the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate .
科学的研究の応用
Anticancer Agent Synthesis
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is utilized in the synthesis of new propanamide derivatives. These derivatives, bearing 4-piperidinyl-1,3,4-oxadiazole, show promising results as anticancer agents. The synthesis process involves multiple stages, including the creation of ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, followed by further chemical reactions to produce the target compounds. These compounds demonstrated strong anticancer activity in preliminary tests, suggesting potential therapeutic usefulness pending further in vivo studies (Rehman et al., 2018).
Asymmetric Synthesis of Alkaloids
In another application, this compound is used in the asymmetric synthesis of alkaloids like (+)-myrtine. The approach includes the N-Boc-directed metalation of enantiopure 4-piperidone, followed by a series of chemical transformations. This method demonstrates a strategy for synthesizing complex molecules, including alkaloids, which are significant in pharmaceutical research (Vu et al., 2014).
Antibacterial and Antifungal Activities
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is also a precursor in synthesizing compounds with antibacterial and antifungal properties. For example, the reaction of this compound with various amines has led to the creation of derivatives that show moderate to significant antibacterial and antifungal activities in initial screenings (Khalid et al., 2016).
Microwave-Assisted Direct Amidation
This compound is involved in microwave-assisted amidation reactions. Such processes are essential in organic synthesis, offering a more efficient and environmentally friendly approach compared to traditional methods. This application demonstrates the compound's role in advancing synthetic methodologies (Milosevic et al., 2015).
Crystal Structure Analysis
The compound is also studied for its crystal structures, particularly in derivatives that act as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). These analyses provide insights into the molecular structure and potential pharmaceutical applications of these compounds (Mambourg et al., 2021).
Safety And Hazards
特性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-(1-phenylethylamino)piperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-6-26-19(24)17-12-13-23(20(25)27-21(3,4)5)14-18(17)22-15(2)16-10-8-7-9-11-16/h7-11,15,17-18,22H,6,12-14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQUVEFMYQSDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

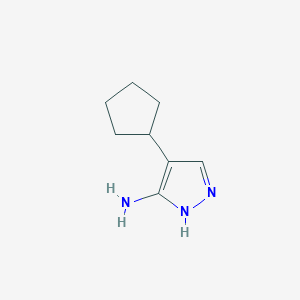
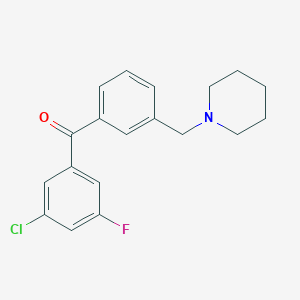
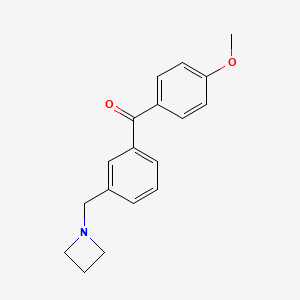
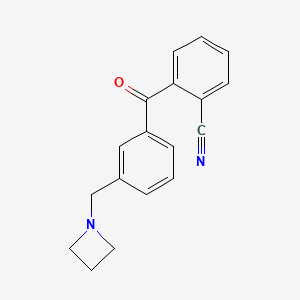
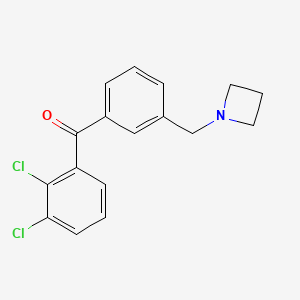
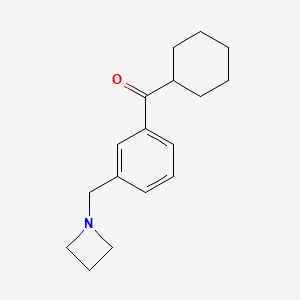
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

